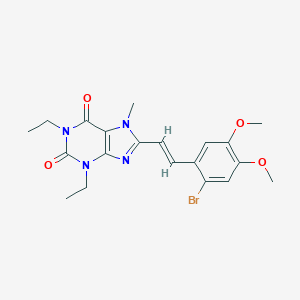
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine, also known as BDMX, is a synthetic xanthine derivative that has been widely studied for its potential use in scientific research. BDMX is a potent and selective antagonist of the adenosine A2A receptor, which plays a crucial role in various physiological processes. In
Mecanismo De Acción
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine acts as a competitive antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. The adenosine A2A receptor is activated by the endogenous ligand adenosine, which plays a crucial role in various physiological processes, including regulation of blood flow, neurotransmitter release, and immune function. By blocking the adenosine A2A receptor, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of blood flow, and immune function. In preclinical studies, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease, suggesting its potential as a therapeutic agent for these disorders. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has also been shown to have anti-inflammatory effects, potentially making it useful for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is its high potency and selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptor subtypes. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is also relatively easy to synthesize and purify, making it accessible for use in various laboratory settings. However, one limitation of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine is its relatively short half-life, which may require frequent administration in in vivo studies.
Direcciones Futuras
There are several potential future directions for research on (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine. One area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which may have improved therapeutic efficacy for neurological and inflammatory disorders. Another area of interest is the exploration of the potential of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine as a tool for studying the role of the adenosine A2A receptor in various physiological processes. Additionally, the development of novel drug delivery systems may help to overcome the limitations of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine's short half-life in in vivo studies.
Métodos De Síntesis
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine can be synthesized through a multi-step process involving the reaction of 2-bromo-4,5-dimethoxystyrene with ethyl acetoacetate, followed by the addition of methylamine and ethyl chloroformate. The resulting product is then treated with xanthine to produce (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine. The purity of the final product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The adenosine A2A receptor is highly expressed in the brain, and its activation has been implicated in various neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine has been shown to effectively block the adenosine A2A receptor, which may have therapeutic implications for these disorders.
Propiedades
Número CAS |
155271-53-7 |
|---|---|
Nombre del producto |
(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethyl-7-methylxanthine |
Fórmula molecular |
C20H23BrN4O4 |
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
8-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H23BrN4O4/c1-6-24-18-17(19(26)25(7-2)20(24)27)23(3)16(22-18)9-8-12-10-14(28-4)15(29-5)11-13(12)21/h8-11H,6-7H2,1-5H3/b9-8+ |
Clave InChI |
DKVGYPBONVHACP-CMDGGOBGSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3Br)OC)OC)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3Br)OC)OC)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3Br)OC)OC)C |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-bromo-4,5-dimethoxyphenyl)eth enyl)-1,3-diethyl-7-methyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







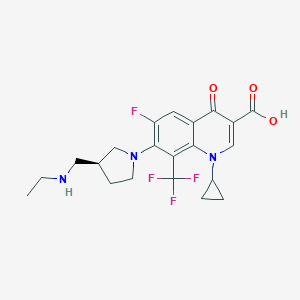
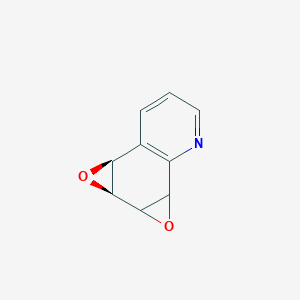



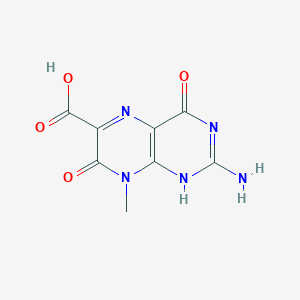
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
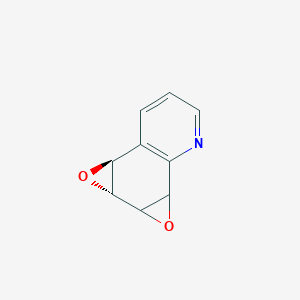
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
